Cas no 2171837-14-0 ({1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine)

{1-(4-Chloro-3-methylphenyl)methylazetidin-2-yl}methanamine is a chiral azetidine derivative featuring a primary amine functional group and a substituted benzyl moiety. This compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding selectivity in drug design. The presence of the chloro and methyl substituents on the phenyl ring may influence electronic and steric properties, potentially improving pharmacokinetic profiles. The azetidine scaffold offers conformational constraint, which can be advantageous in optimizing ligand-receptor interactions. This intermediate is valuable for synthesizing biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its synthetic versatility allows for further derivatization at both the amine and aromatic positions.
{1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine structure
2171837-14-0 structure
Product name:{1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine
CAS No:2171837-14-0
MF:C12H17ClN2
MW:224.729781866074
CID:5934640
PubChem ID:165522922

{1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine
    • EN300-1280923
    • 2171837-14-0
    • {1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
    • Inchi: 1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)8-15-5-4-11(15)7-14/h2-3,6,11H,4-5,7-8,14H2,1H3
    • InChI Key: GUCQMTWOXLFUMZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CN1CCC1CN

Computed Properties

  • Exact Mass: 224.1080262g/mol
  • Monoisotopic Mass: 224.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2

{1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1280923-0.1g
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
0.1g
$1244.0 2023-06-07
Enamine
EN300-1280923-10.0g
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
10g
$6082.0 2023-06-07
Enamine
EN300-1280923-50mg
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
50mg
$948.0 2023-10-01
Enamine
EN300-1280923-10000mg
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
10000mg
$4852.0 2023-10-01
Enamine
EN300-1280923-0.5g
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
0.5g
$1357.0 2023-06-07
Enamine
EN300-1280923-2.5g
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
2.5g
$2771.0 2023-06-07
Enamine
EN300-1280923-5000mg
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
5000mg
$3273.0 2023-10-01
Enamine
EN300-1280923-2500mg
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
2500mg
$2211.0 2023-10-01
Enamine
EN300-1280923-0.25g
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
0.25g
$1300.0 2023-06-07
Enamine
EN300-1280923-500mg
{1-[(4-chloro-3-methylphenyl)methyl]azetidin-2-yl}methanamine
2171837-14-0
500mg
$1084.0 2023-10-01

Additional information on {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine

Recent Advances in the Study of 2171837-14-0 and {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine

The chemical compound 2171837-14-0 and its derivative, {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, mechanism of action, and preclinical efficacy.

Recent studies have highlighted the unique structural features of 2171837-14-0, which contribute to its high binding affinity for specific neurotransmitter receptors. The compound's azetidine ring, coupled with the chloro-methylphenyl moiety, enhances its ability to modulate receptor activity, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise interactions between 2171837-14-0 and its target proteins, providing valuable insights for further optimization.

In parallel, {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine has been synthesized and evaluated for its pharmacological properties. Preliminary in vitro and in vivo studies suggest that this compound exhibits potent anti-inflammatory effects by inhibiting key signaling pathways involved in cytokine production. Notably, it has shown efficacy in reducing neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings underscore its potential as a novel therapeutic agent.

Despite these promising results, challenges remain in the development of these compounds. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to improve pharmacokinetic profiles and reduce toxicity. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, the ongoing research on 2171837-14-0 and {1-(4-chloro-3-methylphenyl)methylazetidin-2-yl}methanamine represents a significant step forward in the quest for new treatments for complex diseases. The integration of cutting-edge technologies and interdisciplinary approaches will be crucial in overcoming existing limitations and unlocking the full therapeutic potential of these compounds. Future studies should prioritize rigorous preclinical validation and early-phase clinical trials to assess safety and efficacy in human populations.

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